4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Description
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde is a bicyclic organic compound featuring a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a 2-chlorophenyl group and a carboxaldehyde functional group. Its IUPAC name is 4-(2-chlorophenyl)oxane-4-carbaldehyde, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Key structural attributes include:
- Tetrahydro-2H-pyran core: A six-membered oxygen-containing ring with one double bond reduced, conferring conformational stability.
- 2-Chlorophenyl substituent: A benzene ring with a chlorine atom at the ortho position, introducing steric and electronic effects.
- Aldehyde group: A reactive carbonyl moiety enabling nucleophilic additions and condensations.
Properties
IUPAC Name |
4-(2-chlorophenyl)oxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDLOMXOOPWPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654805 | |
| Record name | 4-(2-Chlorophenyl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-47-9 | |
| Record name | 4-(2-Chlorophenyl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
**Catalytic Synthesis with CuFe₂O₄@starch Nanocatalyst
A notable method involves a three-component reaction of 2-chlorobenzaldehyde, malononitrile, and ethyl acetoacetate or dimedone, catalyzed by a biopolymer-supported copper ferrite nanocatalyst (CuFe₂O₄@starch). This approach emphasizes eco-friendliness, low energy consumption, and high yields.
| Parameter | Conditions | Outcome |
|---|---|---|
| Catalyst | 30 mg CuFe₂O₄@starch | Optimal for high yield |
| Solvent | Ethanol (green solvent) | Promotes environmentally friendly process |
| Temperature | Room temperature | Energy-efficient |
| Reaction Time | 20–45 minutes | Rapid synthesis |
| Yield | 83–96% | High efficiency |
Research Findings:
The catalyst's high surface area, magnetic recoverability, and reusability make it suitable for synthesizing tetrahydro-2H-pyran derivatives, including aldehyde functionalities like This compound .
Mechanism and Process
The process involves initial formation of a Schiff base between the aldehyde and malononitrile, followed by cyclization facilitated by the catalyst, leading to the tetrahydropyran ring with an aldehyde group at position 4. The reaction proceeds smoothly under mild conditions, with the catalyst being easily separated magnetically.
Solvent-Free and Microemulsion Approaches
Alternative methods utilize solvent-free conditions or microemulsion systems for the synthesis of pyran derivatives.
Dodecyl Benzenesulfonic Acid (DBSA) Microemulsion System
This method employs DBSA as a dual-function catalyst and surfactant, enabling multicomponent condensation reactions at ambient conditions.
| Parameter | Conditions | Results |
|---|---|---|
| Catalyst | 0.02–0.04 g DBSA | Effective catalysis |
| Solvent | Microemulsion system | Environmentally benign |
| Temperature | Ambient | Mild conditions |
| Reaction Time | 30–60 minutes | Efficient conversion |
| Product Yield | 89–96% | High yields |
Research Findings:
This system effectively synthesizes 4H-pyran derivatives, including those with chlorophenyl groups, under mild, green conditions, emphasizing sustainability.
Use of Natural Catalysts and Reagents
Natural materials such as snail shells, rich in calcium carbonate, have been employed as eco-friendly catalysts for pyran synthesis.
Snail Shell Catalyzed Synthesis
- Preparation: Snail shells are cleaned, dried, and crushed into powder without calcination.
- Procedure: The shell powder acts as a basic catalyst in methanol, facilitating the multicomponent reaction of aromatic aldehyde, malononitrile, and ethyl acetoacetate or acetylacetone.
| Catalyst Amount | 0.15 g snail shell powder |
| Reaction Conditions | Methanol, room temperature |
| Reaction Time | 35–60 minutes |
| Yield | 89–94% |
Research Findings:
This method highlights the potential of natural, waste-derived catalysts to produce This compound efficiently, aligning with green chemistry principles.
Synthesis of Derivatives via Multicomponent Reactions
The synthesis of derivatives involves the condensation of 2-chlorobenzaldehyde with malononitrile and cyclic or acyclic carbonyl compounds like ethyl acetoacetate, under catalysis.
Typical Procedure
- Mix aldehyde (2 mmol), malononitrile (2 mmol), and a carbonyl compound (2 mmol) in ethanol or methanol.
- Add a catalytic amount of nanocatalyst or natural catalyst.
- Stir at room temperature or reflux until completion (monitored via TLC).
- Isolate the product by filtration and recrystallization.
Research Findings:
This approach yields high-purity tetrahydro-2H-pyran derivatives with yields exceeding 90%, demonstrating the versatility of multicomponent reactions in preparing complex heterocycles.
Summary of Key Preparation Data
| Method | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nanocatalyst (CuFe₂O₄@starch) | CuFe₂O₄@starch | Ethanol | Room temp | 20–45 min | 83–96 | Recyclable, eco-friendly |
| Microemulsion (DBSA) | DBSA | Microemulsion | Ambient | 30–60 min | 89–96 | Green, high efficiency |
| Natural catalyst | Snail shell powder | Methanol | Room temp | 35–60 min | 89–94 | Waste valorization |
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often used in nucleophilic aromatic substitution reactions.
Major Products
Oxidation: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₃ClO₂
- Molecular Weight : 224.68 g/mol
- Structural Characteristics : The compound features a tetrahydropyran ring with a carboxaldehyde functional group and a chlorophenyl substituent, which influences its reactivity and potential biological interactions.
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been explored for its potential as an anticancer agent. Its structural similarities to other bioactive compounds suggest it may inhibit key signaling pathways involved in cancer progression. For example, studies have shown that related compounds exhibit kinase inhibitory activity against glioma cell lines, indicating that 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde could be investigated for similar effects .
-
Scaffold for Drug Development :
- The tetrahydropyran structure serves as a versatile scaffold for synthesizing new derivatives with enhanced biological activities. Researchers have synthesized libraries of compounds based on this structure to evaluate their antiproliferative effects against various cancer cell lines .
- Proteomics Research :
Organic Synthesis Applications
- Synthesis of Derivatives :
- The aldehyde functionality allows for nucleophilic addition reactions, enabling the synthesis of various derivatives that may possess improved pharmacological properties or different physicochemical characteristics .
- Chemical Reactivity :
- The compound can undergo oxidation reactions, where the aldehyde group may be converted into carboxylic acids or other functional groups, expanding its utility in synthetic organic chemistry .
Case Studies and Research Findings
- Inhibition of Kinases :
-
Antiproliferative Activity :
- Research has shown that compounds derived from tetrahydropyran scaffolds exhibit significant antiproliferative activity against various cancer cell lines, indicating that this compound could serve as a lead compound for further development .
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function . The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Positional Isomers: 2-Chloro vs. 3-Chlorophenyl Substitution
The position of the chlorine atom on the phenyl ring significantly impacts physicochemical properties.
The ortho-chloro derivative may exhibit lower thermal stability due to steric strain, whereas the meta isomer is more synthetically accessible .
Substituent Type: Chloro vs. Methoxy Groups
Replacing chlorine with a methoxy group alters electronic and reactivity profiles.
| Compound | Substituent | Electronic Effect | Reactivity with Nucleophiles |
|---|---|---|---|
| This compound | -Cl | Electron-withdrawing | High (aldehyde activation) |
| 4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde (BP 14275) | -OCH₃ | Electron-donating | Moderate (deactivated aldehyde) |
The chloro-substituted compound is more reactive in aldol condensations, while the methoxy analog may prioritize stability in acidic conditions .
Functional Group Variations: Aldehyde vs. Carboxylic Acid and Amine
Modifying the functional group at the 4-position diversifies applications.
The aldehyde derivative is pivotal in forming Schiff bases, whereas the carboxylic acid and amine analogs are tailored for coordination chemistry or bioactive molecule synthesis .
Substituent Bulkiness: Small vs. Bulky Groups
The steric bulk of substituents influences molecular conformation and binding affinity.
Bulky groups enhance lipid solubility but may reduce synthetic yields due to steric challenges .
Research Findings and Implications
- Reactivity : The aldehyde group in this compound facilitates rapid conjugation with amines or hydrazines, making it valuable in prodrug design.
Biological Activity
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde, with the chemical formula C12H13ClO2, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Weight : 222.68 g/mol
- CAS Number : 902836-47-9
- Structure : The compound features a tetrahydropyran ring substituted with a chlorophenyl group and an aldehyde functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a ligand for certain receptors and enzymes, modulating their activity.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The presence of the chlorophenyl moiety may enhance interaction with cancer-related targets.
- Kinase Inhibition : Research indicates that derivatives of chlorophenyl-substituted compounds exhibit kinase inhibitory properties, particularly against the AKT signaling pathway, which is crucial in cancer biology .
Biological Activity Data
The following table summarizes the biological activities reported for compounds structurally related to this compound:
| Compound | Activity | Target/Mechanism | IC50 (μM) |
|---|---|---|---|
| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | Anticancer | Inhibits AKT2/PKBβ signaling | Low micromolar |
| Modified Tacrine Derivatives | Neuroprotective | BuChE inhibition, Aβ aggregation | 0.08 - 0.74 |
| 4PP series (phenyl substituted) | Antitubercular | Whole-cell activity against Mycobacterium tuberculosis | 21 |
Case Studies and Research Findings
-
Anticancer Studies : A study focusing on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant inhibitory effects on glioma cell lines, suggesting that similar structures could be explored for their anticancer potential .
- Findings : Compound 4j exhibited low cytotoxicity against non-cancerous cells while effectively inhibiting neurosphere formation in glioma stem cells.
- Neuroprotective Effects : Research on modified Tacrine derivatives highlighted their multitarget-directed ligands' potential for treating Alzheimer's disease through inhibition of cholinesterases and modulation of amyloid-beta aggregation .
- Antimicrobial Activity : The screening of various phenyl-substituted compounds against Mycobacterium tuberculosis revealed that structural modifications can significantly impact antimicrobial efficacy, with some derivatives showing promising results .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
-
Cyclization : Formation of the tetrahydropyran ring via acid-catalyzed cyclization of a diol intermediate .
-
Aldehyde Introduction : Oxidation of a hydroxymethyl group or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) .
-
Chlorophenyl Incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the 2-chlorophenyl moiety .
-
Key Conditions : Use of anhydrous solvents (e.g., THF, DCM), temperatures between 0°C and reflux, and catalysts like Lewis acids (e.g., AlCl₃) .
Synthetic Route Comparison Route Cyclization + Formylation Suzuki Coupling + Cyclization
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydropyran ring (δ 3.5–4.5 ppm for oxygenated protons) and aldehyde proton (δ 9.8–10.2 ppm) .
- X-ray Crystallography : Resolves stereochemistry at the 4-position; bond angles confirm chair conformation of the tetrahydropyran ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ = 253.0734 for C₁₂H₁₃ClO₂) .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Limited in water; soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM). Experimental data suggests 2.5 mg/mL in DMSO at 25°C .
- Stability : Degrades under strong light or acidic conditions. Store at -20°C in inert atmosphere; avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies involving this compound?
- Methodological Answer :
- Orthogonal Assays : Validate initial findings using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .
- Structural Analog Testing : Compare activity with derivatives lacking the chlorophenyl group to isolate pharmacophoric contributions .
Q. What strategies optimize reaction yields in derivatization of this compound for SAR studies?
- Methodological Answer :
-
Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
-
Solvent Optimization : Use high-boiling solvents (e.g., toluene) for reflux conditions or ionic liquids for microwave-assisted reactions .
-
Protecting Groups : Temporarily block the aldehyde with acetal protection during amine coupling steps .
Derivatization Optimization Modification Acetal protection Microwave heating
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with biological activity .
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis studies .
- MD Simulations : Assess conformational stability of the tetrahydropyran ring in aqueous vs. lipid bilayer environments .
Q. What experimental methods elucidate the mechanism of action for this compound in biological systems?
- Methodological Answer :
- Radiolabeled Ligand Assays : Track compound localization using ³H or ¹⁴C isotopes in tissue sections .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors (e.g., KD values) .
- Knockout Models : Use CRISPR/Cas9 to delete putative targets and assess activity loss .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
